molecular formula C18H21N3O3 B5630150 N-cyclopentyl-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide

N-cyclopentyl-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide

Cat. No. B5630150
M. Wt: 327.4 g/mol
InChI Key: SYPWGSLMPWQMEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of compounds similar to N-cyclopentyl-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide often involves cyclisation reactions mediated by transition metals. For example, Galeazzi et al. (1996) described the oxidative cyclisation of N-(2-alken-1-yl)amides mediated by Mn(III), leading to the formation of 1,3,4-trisubstituted pyrrolidin-2-ones, which could be related to the synthesis pathway of the compound (Galeazzi, Mobbili, & Orena, 1996).

Molecular Structure Analysis

The molecular structure of compounds similar to N-cyclopentyl-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide can be elucidated using various spectroscopic techniques. For instance, the structure of p-methoxyphenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside was determined by X-ray diffraction analysis, highlighting the importance of structural determination in understanding the chemical behavior of such compounds (Analytical Sciences: X-ray Structure Analysis Online, 2006).

Chemical Reactions and Properties

The chemical reactivity of acetamide derivatives can be explored through various reactions, including acetylation, formylation, and cyclisation. Farouk, Ibrahim, and El-Gohary (2021) investigated the chemical behavior of a N-pyrimidinylacetamide derivative, demonstrating its potential in synthesizing a range of nitrogen heterocyclic compounds, which might be applicable to N-cyclopentyl-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide (Farouk, Ibrahim, & El-Gohary, 2021).

Physical Properties Analysis

The physical properties of acetamide derivatives, including solubility, permeability, and lipophilicity, are crucial for their pharmaceutical applications. Hudkins et al. (2011) described the pharmaceutical properties of a pyridazin-3-one histamine H(3) receptor antagonist, highlighting the importance of these properties in the development of central nervous system drugs, which could be relevant to the compound of interest (Hudkins et al., 2011).

Chemical Properties Analysis

The chemical properties of acetamide derivatives, such as reactivity, stability, and interactions with biological molecules, are important for their potential therapeutic applications. The modification of acetamide groups with alkylurea, as studied by Xiao-meng Wang et al. (2015), can significantly influence the antiproliferative activity and toxicity of compounds, suggesting a similar avenue of research for N-cyclopentyl-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide (Wang et al., 2015).

properties

IUPAC Name

N-cyclopentyl-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3/c1-24-15-8-4-5-13(11-15)16-9-10-18(23)21(20-16)12-17(22)19-14-6-2-3-7-14/h4-5,8-11,14H,2-3,6-7,12H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYPWGSLMPWQMEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CC(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide

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